

Dapagliflozin Ex Vivo Skin Permeation Studies: Application Notes and Protocols

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Compound Focus: Dapagliflozin

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Introduction

The transdermal delivery of **Dapagliflozin (Dapa)**, a sodium-glucose cotransporter-2 (SGLT2) inhibitor, presents a promising alternative to oral administration by potentially **bypassing first-pass metabolism**, enhancing patient compliance, and providing stable plasma concentrations [1]. Ex vivo skin permeation studies are critical in pre-formulation screening to assess the ability of novel nano-carriers to transport Dapa through the skin barrier effectively. Research has demonstrated that encapsulating Dapa in advanced vesicular systems can significantly enhance its **transdermal flux and bioavailability** compared to conventional drug solutions [2] [3]. These application notes consolidate optimized protocols and findings from recent studies to standardize the assessment of **Dapagliflozin's** skin permeation for robust and reproducible results in drug development workflows.

Quantitative Permeation Data from Vesicular Formulations

The following table summarizes key findings from ex vivo skin permeation studies of various **dapagliflozin**-loaded nano-formulations, providing a benchmark for performance evaluation.

Table 1: Comparative Ex Vivo Skin Permeation Profiles of **Dapagliflozin** Formulations

Formulation Type	Total Drug Permeated (24h)	Steady-State Flux (Jss, $\mu\text{g}/\text{cm}^2/\text{h}$)	Permeation Enhancement Ratio	Key Composition
Nano-Bilosomes (Optimized)	75.31 \pm 2.68% (Release)	Data not specified	4.49 (Flux vs. solution) [2]	Pluronic 123, Cholesterol, Sodium Deoxycholate [2]
Transferosomes (Optimized F6)	289.8 \pm 5.2 $\mu\text{g}/\text{cm}^2$ (91%) [3]	~12.08 (Calculated)	Data not specified	Phospholipid & Tween 80 (95:5) [3]
Transdermal Patch (Minipig study)	Systemic AUC _{0-t} : 6620.7 ng·h/mL [1]	--	3.41 (AUC vs. oral solution) [2]	MTC vehicle (1,2-propanediol, DMSO, IPA) [1]
Drug Solution (Control)	30.46 \pm 3.64% (Release) [2]	Baseline (Reference)	1.00 (Reference)	Aqueous solution [2]

The data conclusively shows that novel vesicular systems and patch technologies significantly outperform control solutions. The **enhancement ratio**, a critical metric for formulators, indicates that bilosomes can improve drug flux by over 4-fold, while the optimized transferosomal formulation achieves near-complete permeation within 24 hours [2] [3].

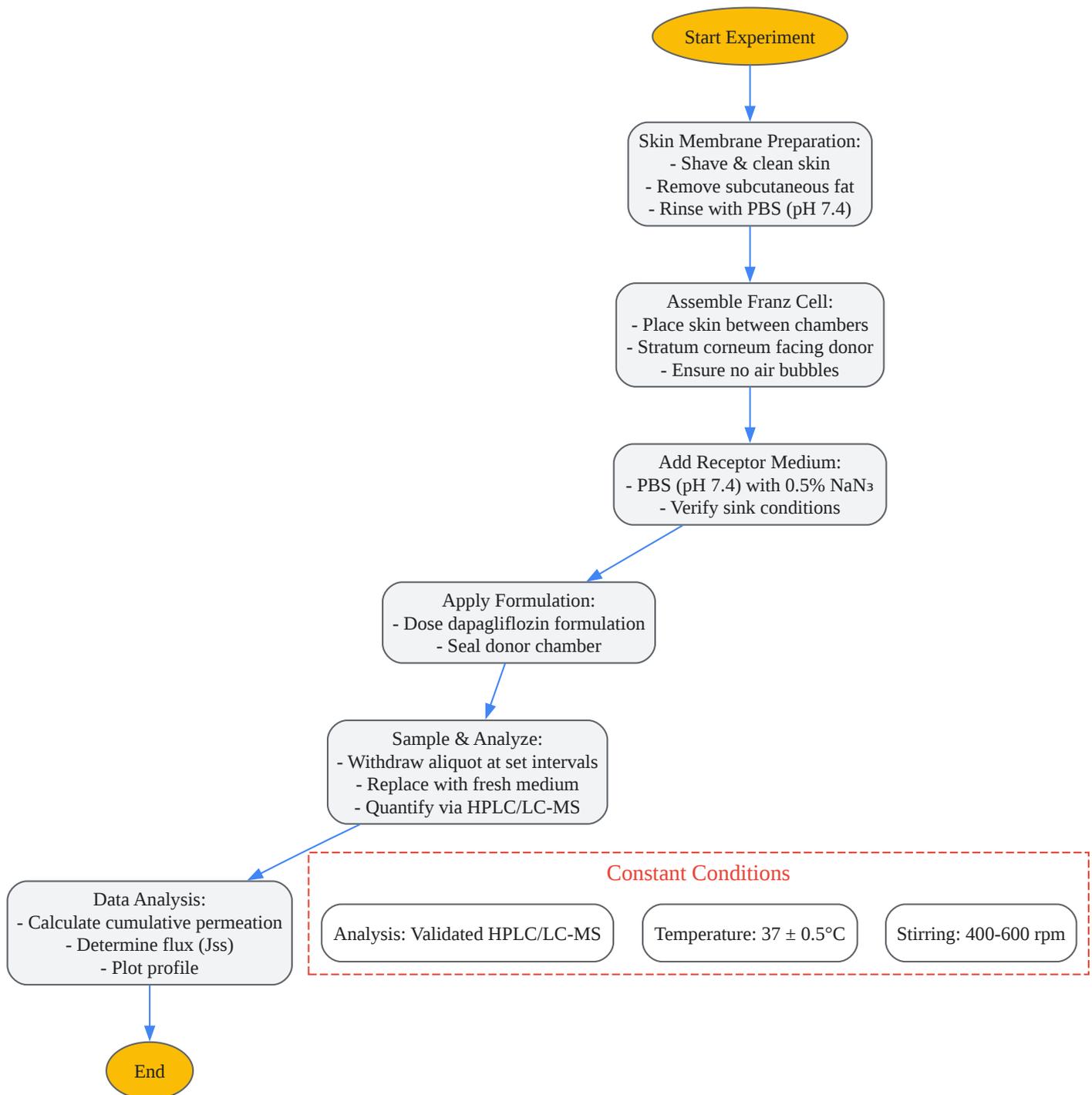
Detailed Experimental Protocols

Protocol for Franz Diffusion Cell Study

This is the standard and most widely reported method for evaluating the ex vivo permeation of **dapagliflozin** formulations [2] [3].

- **Apparatus:** Franz-type vertical diffusion cells with a standard diffusion area (e.g., 0.785 cm² or 2.0 cm²).
- **Membrane:** Excised abdominal skin from animal models (e.g., Wistar rats, Minipigs). Shave hair carefully 24 hours before sacrifice, remove subcutaneous fat, and rinse with isotonic phosphate buffer saline (PBS, pH 7.4). The skin should be used fresh or stored at -20°C for a maximum of one month.
- **Receptor Medium:** PBS (pH 7.4) containing 0.5% w/v Sodium Azide to prevent microbial growth. Ensure sink conditions are maintained throughout the experiment by using a volume that far exceeds the drug's saturation solubility.
- **Temperature & Agitation:** Maintain the receptor chamber at 37 ± 0.5°C using a circulating water jacket and stir the receptor medium continuously at 400-600 rpm using a magnetic stirrer.
- **Procedure:**
 - Thaw and equilibrate the skin in the receptor medium for 30-60 minutes.
 - Secure the skin between the donor and receptor compartments, with the stratum corneum facing the donor chamber.
 - Place the receptor medium in the chamber, ensuring no air bubbles are trapped at the membrane-receptor interface.
 - Apply a finite dose (e.g., 0.5-1 mL for semi-solid) or an infinite dose of the **dapagliflozin** formulation (e.g., transferosomal dispersion, bilosomal gel) to the donor compartment.
 - Cover the donor chamber to prevent evaporation.
 - At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 h), withdraw a fixed aliquot (e.g., 1 mL) from the receptor compartment and immediately replace it with an equal volume of fresh, pre-warmed receptor medium.
 - Analyze the withdrawn samples using a validated HPLC or LC-MS/MS method to quantify the amount of **dapagliflozin** permeated [1].

The workflow for this protocol is outlined below.



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Formulation-Specific Preparation Protocols

3.2.1. Preparation of Dapagliflozin-Loaded Nano-Bilosomes

The following method, derived from a study that achieved a 4.49-fold flux enhancement, uses the thin-film hydration technique [2].

- **Materials:** **Dapagliflozin**, Pluronic 123 (P123), Cholesterol (CH), Edge Activator (e.g., Tween 80 or Sodium Deoxycholate), Chloroform, Methanol.
- **Procedure:**
 - Weigh and dissolve **Dapagliflozin**, P123, CH, and the edge activator in a mixture of chloroform and methanol (1:1 v/v) in a round-bottom flask.
 - Attach the flask to a rotary evaporator. Evaporate the organic solvents under reduced pressure at 40°C to form a thin, dry lipid film on the inner wall of the flask.
 - Continue evaporation for an additional 30 minutes after the film appears dry to ensure complete solvent removal.
 - Hydrate the dry lipid film with an appropriate volume of PBS (pH 7.4) by rotating the flask without vacuum for 30-60 minutes at 40°C. This step yields a multilamellar vesicle (MLV) dispersion.
 - To obtain nanosized bilosomes, subject the MLV dispersion to sonication (e.g., probe sonicator at 40% amplitude for 2-5 minutes) or extrusion through polycarbonate membranes (e.g., 200 nm, 10-15 passes).

3.2.2. Preparation of Dapagliflozin-Loaded Transferosomes

This protocol is adapted from a study that reported 91% drug permeation in 24 hours [3].

- **Materials:** **Dapagliflozin**, Phospholipid (e.g., Soybean phosphatidylcholine), Edge Activator (e.g., Tween 80 or Sodium Deoxycholate), Chloroform, Methanol.
- **Procedure:**
 - Weigh **Dapagliflozin**, phospholipid, and edge activator at an optimal ratio (e.g., 95:5 % w/w phospholipid to edge activator).
 - Dissolve the mixture in a chloroform-methanol (2:1 v/v) solvent system in a round-bottom flask.
 - Remove the organic solvents using a rotary evaporator at 40°C and 100 rpm to form a thin lipid film.
 - Place the flask under vacuum overnight to ensure complete trace solvent removal.

- Hydrate the film with PBS (pH 7.4) by gentle rotation at 40°C for 30-60 minutes to form the transferosomal dispersion.
- Further size reduction can be achieved by sonication.

Analytical Methods and Data Analysis

Quantification of Dapagliflozin

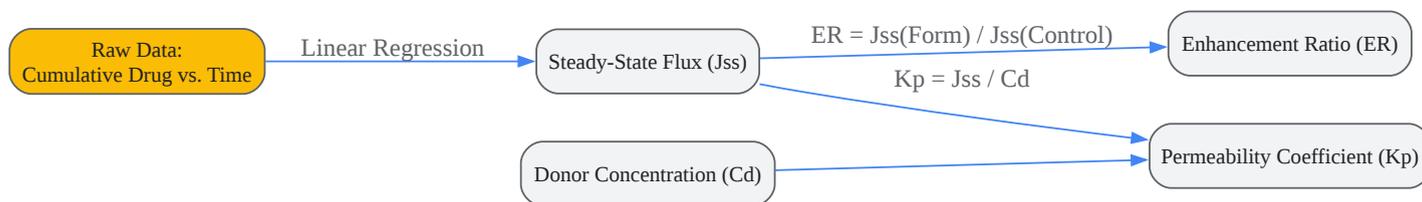
- **Instrumentation:** High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS offers higher sensitivity and specificity for pharmacokinetic studies [1].
- **Chromatographic Conditions (Example):**
 - **Column:** C18 column (e.g., 150 mm x 4.6 mm, 5 μ m)
 - **Mobile Phase:** Acetonitrile: Phosphate Buffer (pH 4.5-5.0) in a gradient or isocratic mode (e.g., 45:55 v/v)
 - **Flow Rate:** 1.0 mL/min
 - **Detection:** UV at 224 nm or MRM in mass spectrometry
 - **Injection Volume:** 20 μ L

Permeation Data Calculations

Key parameters are calculated to compare formulation performance:

- **Cumulative Amount Permeated (Q_n):** Calculated for each time point, correcting for sample removal.
- **Steady-State Flux (J_{SS}):** The slope of the linear portion of the cumulative amount permeated per unit area versus time plot (μ g/cm²/h).
- **Enhancement Ratio (ER):** $ER = J_{SS}(\text{formulation}) / J_{SS}(\text{control})$
- **Permeability Coefficient (K_p):** $K_p = J_{SS} / C_d$, where C_d is the donor concentration.

The relationships between these key permeation parameters are illustrated in the following diagram.



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Critical Factors for Success and Troubleshooting

- **Skin Integrity:** Always check skin membrane integrity before the experiment, for example, by using a tritiated water permeability test. Damaged skin will yield abnormally high and unreliable permeation data.
- **Sink Conditions:** Maintaining sink conditions in the receptor phase is paramount. The volume and composition of the receptor medium must ensure the drug's concentration never exceeds 10-15% of its saturation solubility.
- **Prevention of Evaporation:** Securely seal the donor chamber to prevent evaporation of the formulation, which can significantly alter its concentration and properties.
- **Analytical Method Validation:** Ensure the HPLC or LC-MS/MS method is validated for specificity, linearity, accuracy, and precision in the receptor medium to guarantee reliable quantification.
- **Safety Considerations:** While **dapagliflozin** has a favorable skin safety profile based on available data, standard laboratory safety protocols for handling chemicals and biological samples (excised skin) must be strictly followed [4] [5].

Conclusion

Ex vivo skin permeation studies are an indispensable tool in the development of transdermal **dapagliflozin** delivery systems. The protocols detailed herein, particularly for nano-bilosomes and transferosomes, provide a validated framework for achieving high permeation enhancement. The consistent success of these vesicular systems underscores the importance of **optimizing lipid composition, edge activator type, and concentration** to create ultra-deformable vesicles that can efficiently navigate the skin's barrier. Adherence

to these standardized protocols will enable robust screening and accelerate the development of effective transdermal formulations of **dapagliflozin** for diabetes and related comorbidities.

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